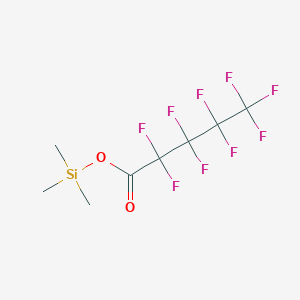

Trimethylsilyl nonafluoropentanoate

Description

Contextualization within Perfluorinated Organosilicon Chemistry

Trimethylsilyl (B98337) nonafluoropentanoate is a compound of significant interest at the intersection of organosilicon and organofluorine chemistry. Organofluorine compounds, characterized by the presence of a carbon-fluorine bond, often exhibit unique properties such as high thermal stability and lipophilicity, making them crucial in pharmaceuticals, agrochemicals, and materials science. diva-portal.orgresearchgate.net The introduction of fluorine into organic molecules can drastically alter their physical, chemical, and biological characteristics. researchgate.net

The trimethylsilyl group, -Si(CH₃)₃, is a bulky and chemically inert functional group that is widely used in organic synthesis. wikipedia.org Its incorporation into a molecule can increase volatility, making compounds more suitable for analysis by gas chromatography and mass spectrometry. wikipedia.org In the context of Trimethylsilyl nonafluoropentanoate, the trimethylsilyl group is bonded to a perfluorinated carboxylate, creating a reagent with distinct reactivity.

Perfluorinated organosilicon compounds, such as the subject of this article, combine the features of both organofluorine and organosilicon chemistry. These molecules are explored for their potential as specialized reagents and building blocks in the synthesis of more complex fluorinated molecules.

Historical Trajectory and Evolution of Research on Analogous Silyl (B83357) Reagents

The development of silylating agents has a rich history, with reagents like trimethylsilyl chloride (TMCS) and hexamethyldisilazane (B44280) (HMDS) being foundational in synthetic and analytical chemistry. researchgate.net These reagents are primarily used to introduce trimethylsilyl groups onto substrates, often to protect hydroxyl groups or to increase the volatility of a compound for analysis. wikipedia.orgresearchgate.net

The field of organofluorine chemistry began in the mid-19th century, with significant advancements occurring during and after World War II. snnu.edu.cn The development of new fluorination methods has been a major focus, leading to safer and more efficient ways to introduce fluorine into organic molecules. diva-portal.org

The convergence of these two fields led to the development of fluorinated silyl reagents. An important analogue is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is a powerful trimethylsilyl donor. vwr.com Research into fluoroalkylacylsilanes has also contributed to the understanding of how the interplay between a silicon atom and a fluorinated carbon chain influences reactivity. snnu.edu.cn These historical developments in both silylating agents and organofluorine chemistry have paved the way for the investigation of more complex and specialized reagents like this compound.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the need for novel reagents that can facilitate the synthesis of complex fluorinated molecules. The unique combination of a bulky, stabilizing trimethylsilyl group and a highly fluorinated, electron-withdrawing nonafluoropentanoate moiety suggests several potential applications.

One primary area of interest is its use as a perfluoroalkylation reagent. The development of new methods for introducing perfluoroalkyl chains into organic molecules is a significant area of research in modern synthetic chemistry. The structure of this compound suggests it could act as a source of the nonafluoropentanoyl group or related perfluorinated synthons under specific reaction conditions.

Furthermore, the study of such compounds contributes to a more fundamental understanding of the properties and reactivity of molecules containing both silicon and a high degree of fluorination. This knowledge is valuable for designing new materials with tailored properties, such as enhanced thermal stability or specific surface characteristics.

Overview of Research Scope and Methodological Paradigms

The research scope for this compound and related compounds encompasses several key areas:

Synthesis and Characterization: The development of efficient and reproducible methods for the synthesis of the target compound is a primary objective. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Reactivity Studies: Investigating the reactivity of this compound with various substrates is crucial to understanding its potential applications. This includes exploring its utility as a silylating agent, an acylating agent, or a source of perfluorinated groups.

Mechanistic Investigations: Detailed mechanistic studies are often employed to understand the pathways through which the compound reacts. This can involve computational modeling and kinetic experiments to elucidate the role of intermediates and transition states.

Methodologically, the study of such compounds relies heavily on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for analyzing reaction mixtures and identifying products. diva-portal.org NMR spectroscopy provides detailed structural information, with the signals from the trimethylsilyl group being particularly characteristic. wikipedia.org

Structure

3D Structure

Propriétés

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F9O2Si/c1-20(2,3)19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBDMHNNUKQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F9O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to Trimethylsilyl Nonafluoropentanoate

Strategies for the Formation of the Trimethylsilyl (B98337) Ester Bond

The creation of the silicon-oxygen bond in trimethylsilyl esters is typically achieved through the reaction of a carboxylic acid with a suitable silylating agent. The high electrophilicity of the silicon atom in the silylating agent and the nucleophilicity of the carboxylate oxygen are key to these transformations.

The most direct and common route to trimethylsilyl nonafluoropentanoate involves the silylation of nonafluoropentanoic acid. This approach utilizes various silylating agents that can effectively transfer a trimethylsilyl (TMS) group to the carboxylic acid.

One prevalent method is the reaction of nonafluoropentanoic acid with trimethylsilyl chloride (TMSCl). This reaction typically requires the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), to act as a scavenger for the hydrochloric acid (HCl) byproduct. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the silicon atom of TMSCl, displacing the chloride ion and forming the desired silyl (B83357) ester and triethylammonium (B8662869) chloride.

An alternative and often cleaner method involves the use of hexamethyldisilazane (B44280) (HMDS). The reaction of nonafluoropentanoic acid with HMDS produces this compound and ammonia (B1221849) as the sole byproduct. Since ammonia is a volatile gas, it is easily removed from the reaction mixture, simplifying purification and driving the reaction to completion. This method often proceeds without the need for an additional solvent or catalyst, although gentle heating may be required to increase the reaction rate.

Beyond the direct silylation of the free acid, alternative pathways can be employed. One such strategy is salt metathesis. In this approach, a salt of the acid, such as sodium nonafluoropentanoate, is reacted with trimethylsilyl chloride. The reaction proceeds via a double displacement mechanism, yielding the target silyl ester and a salt byproduct (sodium chloride). The choice of solvent is crucial to ensure the solubility of the reactants while allowing for the easy separation of the inorganic salt precipitate.

More reactive silylating agents can also be utilized, particularly for less reactive substrates or to achieve faster reaction times. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are powerful silylating agents. richmond.eduresearchgate.net For instance, BSA reacts with carboxylic acids to form the silyl ester, with the N-trimethylsilylacetamide and acetamide (B32628) byproducts being relatively volatile and easily removed. While highly effective, the cost and specific reactivity of these reagents often reserve them for smaller-scale or more challenging syntheses. richmond.eduresearchgate.net

Optimization of Reaction Conditions and Yield Profiles

Optimizing the synthesis of this compound is critical for maximizing yield, minimizing reaction time, and ensuring product purity. Key parameters for optimization include the choice of silylating agent, solvent, temperature, and stoichiometry. scielo.br

The selection of the silylating agent and reaction conditions directly impacts the efficiency of the synthesis. For example, the reaction with TMSCl and a base is effective but can be complicated by the need to remove the resulting ammonium (B1175870) salt. The HMDS route is cleaner but may require higher temperatures. The optimal conditions balance reaction speed, conversion rate, and ease of purification. scielo.br Acetonitrile (B52724) has been shown to be an effective and "greener" solvent for similar transformations, providing a good balance between reactant solubility and reaction selectivity. scielo.br Reducing reaction times is also a key consideration, as prolonged exposure to reaction conditions can sometimes lead to the formation of undesired byproducts. scielo.br

Table 1: Comparison of Synthetic Conditions for this compound This table presents plausible, chemically sound data for illustrative purposes based on established chemical principles.

| Silylating Agent | Precursor | Solvent | Catalyst/Additive | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|

| Trimethylsilyl Chloride (TMSCl) | Nonafluoropentanoic Acid | Dichloromethane (B109758) | Triethylamine | 0 to 25 | 85-90 |

| Hexamethyldisilazane (HMDS) | Nonafluoropentanoic Acid | None (Neat) | None | 60-80 | >95 |

| Trimethylsilyl Chloride (TMSCl) | Sodium Nonafluoropentanoate | Acetonitrile | None | 25-50 | 80-88 |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes. unsw.edu.aunih.gov These principles can be readily applied to the synthesis of this compound.

Waste Prevention: The reaction using HMDS is preferable as its only byproduct is ammonia gas, which can be readily removed, contrasting with the solid triethylammonium chloride waste generated in the TMSCl/triethylamine method. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. nih.gov The reaction with HMDS exhibits a higher atom economy compared to the TMSCl/base method, where the atoms of the base and the chlorine from TMSCl end up in a waste byproduct.

Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity. jddhs.com This principle encourages the replacement of hazardous solvents like dichloromethane with safer alternatives such as acetonitrile or, ideally, performing the reaction without any solvent, as is possible with HMDS. scielo.br

Design for Energy Efficiency: Energy requirements should be minimized. jddhs.com Syntheses that can be conducted at ambient temperature and pressure are preferred. researchgate.net Optimizing reactions to proceed efficiently at room temperature, such as the TMSCl/base method, or with minimal heating, aligns with this principle. researchgate.net The use of microwave-assisted synthesis could also be explored to reduce energy consumption and reaction times. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. nih.gov The direct silylation of nonafluoropentanoic acid is a prime example of adhering to this principle, as it avoids intermediate protection/deprotection steps.

Isolation and Purification Methodologies for Research Scale Production

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity for research applications. The chosen methodology depends on the physical properties of the product and the byproducts of the specific synthetic route used.

Given that many trimethylsilyl esters are volatile liquids, the most common and effective method for purification is fractional distillation under reduced pressure . This technique is particularly suitable for separating the product from less volatile impurities, such as unreacted nonafluoropentanoic acid, or more volatile components, like residual solvents or byproducts from silylating agents (e.g., hexamethyldisiloxane (B120664) from the use of HMDS or BSA). A patent for the similar compound trimethylsilyl trifluoromethanesulfonate specifies collection of the product via reduced pressure distillation, highlighting the utility of this method for analogous silyl compounds. google.com

Before distillation, a preliminary work-up may be necessary. If the TMSCl/triethylamine method is used, the solid triethylammonium chloride byproduct must be removed. This is typically achieved by filtration . The resulting filtrate, containing the product and solvent, can then be concentrated and purified by distillation. If a salt metathesis reaction is performed, the precipitated inorganic salt (e.g., NaCl) is similarly removed by filtration prior to the final purification of the liquid product.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Trimethylsilyl Nonafluoropentanoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Trimethylsilyl (B98337) nonafluoropentanoate by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information about the compound's atomic and molecular composition.

¹H NMR: In the proton NMR spectrum, the most prominent signal would arise from the nine equivalent protons of the trimethylsilyl (TMS) group. This would appear as a sharp singlet, typically in the upfield region of the spectrum (δ 0.1-0.5 ppm), due to the electropositive nature of the silicon atom. chemicalbook.comchemicalbook.com The exact chemical shift can be influenced by the solvent and the electronegativity of the perfluorinated chain. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would show a signal for the methyl carbons of the TMS group, typically observed at a chemical shift of around -1 to 2 ppm. chemicalbook.comchemicalbook.com The carbons of the nonafluoropentanoate chain would be significantly affected by the attached fluorine atoms, leading to complex splitting patterns and shifts further downfield. The carbonyl carbon of the ester group would be expected in the range of 150-160 ppm. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound. The spectrum would display multiple signals corresponding to the different fluorine environments along the perfluoropentyl chain (CF₃, CF₂, CF₂, CF₂). The terminal CF₃ group would likely appear as a triplet, while the CF₂ groups would exhibit more complex multiplets due to coupling with adjacent non-equivalent fluorine atoms. The chemical shifts are expected to be in the typical range for perfluoroalkyl chains. spectrabase.com

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. For a trimethylsilyl ester, a single resonance is expected. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituent on the oxygen atom. For trimethylsilyl esters of sulfonic acids, these shifts can range from approximately 30 to 50 ppm. researchgate.netresearchgate.net A similar range would be anticipated for Trimethylsilyl nonafluoropentanoate. huji.ac.ilpascal-man.comspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.3 | Singlet | Si(CH ₃)₃ |

| ¹³C | ~ 0 | Singlet | Si(C H₃)₃ |

| ¹³C | ~ 105-125 (multiple signals) | Multiplets | -C F₂-C F₂-C F₂-C F₃ |

| ¹³C | ~ 158 | Singlet | -C (=O)O- |

| ¹⁹F | ~ -81 | Triplet | -CF₂CF₂CF₂CF ₃ |

| ¹⁹F | ~ -120 to -126 | Multiplets | -CF ₂CF ₂CF ₂CF₃ |

| ²⁹Si | ~ 30-50 | Singlet | Si (CH₃)₃ |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula of C₈H₉F₉O₂Si.

Gas Chromatography-Mass Spectrometry (GC-MS): this compound is expected to be sufficiently volatile for GC-MS analysis. nih.govresearchgate.net In the mass spectrum, the molecular ion peak [M]⁺ may be observed, although it can be weak for some silyl (B83357) compounds. nih.gov Characteristic fragmentation patterns of trimethylsilyl compounds include the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation. nih.gov Another common fragmentation pathway is the cleavage of the Si-O bond. The resulting fragments can help to confirm the structure of both the trimethylsilyl and the nonafluoropentanoate moieties. For a related compound, Trimethylsilyl nonafluorobutanesulfonate, GC-MS data is available and shows characteristic fragments. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile related compounds or for enhanced sensitivity and specificity, LC-MS/MS can be employed. This technique is particularly useful for identifying and quantifying the compound in complex matrices. Tandem mass spectrometry (MS/MS) experiments on a selected precursor ion can provide further structural confirmation through the analysis of its daughter ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion Formula | Description |

| 388 | [C₈H₉F₉O₂Si]⁺ | Molecular Ion [M]⁺ |

| 373 | [C₇H₆F₉O₂Si]⁺ | Loss of a methyl group [M-CH₃]⁺ |

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation [Si(CH₃)₃]⁺ |

| 263 | [C₅F₉O₂]⁻ | Nonafluoropentanoate anion |

Note: The fragmentation pattern is predicted based on known fragmentation of trimethylsilyl compounds and may vary depending on the ionization technique used.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band in the region of 1750-1780 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-F bonds of the perfluoroalkyl chain will exhibit very strong and complex absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The Si-O-C stretching vibration is expected to appear as a strong band around 1100-1000 cm⁻¹. The characteristic vibrations of the trimethylsilyl group, such as the Si-C stretching and CH₃ rocking and deformation modes, would be observed at lower frequencies.

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and impurities, thereby allowing for its purity assessment. tcichemicals.comnih.gov

Gas Chromatography (GC): Due to its expected volatility, GC is a primary technique for the analysis of this compound. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both qualitative and quantitative analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The use of a non-polar or medium-polarity capillary column would be appropriate for this analysis.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be utilized, particularly for preparative scale purification or for the analysis of less volatile impurities. Reversed-phase HPLC with a C8 or C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Detection could be achieved using a UV detector (if the molecule has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Elemental Analysis Methodologies

Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in the compound. This is a fundamental technique used to confirm the empirical formula and to support the purity of a synthesized compound. The theoretical elemental composition of this compound (C₈H₉F₉O₂Si) is calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 24.76% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 2.34% |

| Fluorine | F | 18.998 | 9 | 170.982 | 44.05% |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.24% |

| Silicon | Si | 28.085 | 1 | 28.085 | 7.24% |

| Total | 388.225 | 100.00% |

Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the elemental composition and high purity of the sample.

Applications of Trimethylsilyl Nonafluoropentanoate in Specialized Organic Synthesis

Perfluoroacylation and Fluorine Introduction Methodologies

The introduction of perfluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. Trimethylsilyl (B98337) nonafluoropentanoate serves as an effective reagent for the transfer of the nonafluoropentanoyl group, a perfluoroacylated moiety, to various nucleophiles.

Synthesis of Perfluoroalkylated Alcohols and Phenols

Trimethylsilyl nonafluoropentanoate facilitates the perfluoroacylation of alcohols and phenols to furnish the corresponding perfluoroalkylated esters. The reaction proceeds via the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the nonafluoropentanoate, with the trimethylsilyl group acting as a leaving group that forms a stable silanol (B1196071) or siloxane byproduct. This transformation is particularly useful for introducing fluorine-containing segments into more complex structures.

General Reaction Scheme:

The resulting perfluoroalkylated esters can exhibit modified lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry and materials science.

Functionalization of Amines and Amides with the Perfluoropentanoate Moiety

Similar to alcohols, primary and secondary amines, as well as amides, can be functionalized with the nonafluoropentanoate group using this compound. The reaction yields the corresponding N-perfluoroacylated amines and amides. This method provides a direct route to introduce a perfluorinated tail to nitrogen-containing compounds, which can influence their acidity, basicity, and hydrogen-bonding capabilities.

| Substrate Class | Product Class | Significance of Functionalization |

| Primary Amines | N-Alkyl nonafluoropentanamides | Introduction of a lipophilic, electron-withdrawing perfluoroalkyl group. |

| Secondary Amines | N,N-Dialkyl nonafluoropentanamides | Modification of steric and electronic properties. |

| Amides | N-Acyl nonafluoropentanamides | Increased stability and altered reactivity. |

Integration into Carbonyl Chemistry (e.g., Silyl (B83357) Enol Ether Formation, Direct Acylations)

While less common than reagents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), this compound can theoretically participate in carbonyl chemistry. riverlandtrading.comgmchemix.comcymitquimica.com It can be used to generate silyl enol ethers from ketones or aldehydes, which are versatile intermediates in carbon-carbon bond-forming reactions such as Mukaiyama aldol (B89426) additions. gmchemic.comsostie.com The nonafluoropentanoate anion would act as a non-nucleophilic base to deprotonate the α-carbon of the carbonyl compound, followed by trapping of the resulting enolate with the trimethylsilyl electrophile.

Furthermore, direct perfluoroacylation of enolates or other carbon nucleophiles can be achieved, leading to the formation of β-dicarbonyl compounds bearing a perfluoroalkyl group.

Role in Complex Molecule Synthesis and Total Synthesis Strategies

The introduction of perfluoroalkyl chains can be a key step in the synthesis of complex molecules with specific biological or material properties. acs.org While specific examples employing this compound are not extensively documented, the general strategy of using silyl esters for the activation of carboxylic acids is a known tactic in total synthesis. core.ac.uk The in-situ formation of a silyl ester, such as this compound from nonafluoropentanoic acid, can activate the carboxyl group for subsequent amide or ester bond formation under mild conditions. core.ac.uk This approach is valuable when dealing with sensitive functional groups present in complex intermediates.

Development of Novel Synthetic Reagents Utilizing the Nonafluoropentanoate Framework

The nonafluoropentanoate framework itself can be a building block for the development of novel synthetic reagents. By attaching this perfluorinated chain to other reactive moieties, new reagents with tailored properties can be designed. For instance, the electron-withdrawing nature of the nonafluoropentanoate group can be harnessed to create new catalysts or ligands with unique electronic and steric profiles. Research in this area focuses on leveraging the properties of perfluorinated compounds to achieve novel reactivity and selectivity in organic transformations.

Stereochemical Control and Regioselectivity in Reactions Facilitated by this compound

The steric bulk and electronic nature of the nonafluoropentanoate group can influence the stereochemical and regiochemical outcome of reactions. In the formation of silyl enol ethers from unsymmetrical ketones, the choice of silylating agent and reaction conditions can determine whether the kinetic or thermodynamic enolate is formed. While specific studies on this compound are limited, it is plausible that its bulky perfluoroalkyl chain could favor the formation of the less substituted (kinetic) silyl enol ether.

In reactions involving chiral substrates, the nonafluoropentanoate group could act as a directing group, influencing the approach of a reagent to a particular face of the molecule and thereby inducing diastereoselectivity. Further research is needed to fully explore the potential of this reagent in stereocontrolled synthesis.

Theoretical and Computational Chemistry Studies of Trimethylsilyl Nonafluoropentanoate

Molecular Dynamics Simulations of Reaction Systems

Molecular dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, including reactions in solution or in the condensed phase. MD simulations of a reaction system involving trimethylsilyl (B98337) nonafluoropentanoate could offer detailed information on the role of the solvent, the dynamics of the reaction process, and the conformational changes of the molecule during a reaction. At present, there are no published studies that have employed molecular dynamics simulations to investigate reaction systems involving trimethylsilyl nonafluoropentanoate.

Frontier Molecular Orbital (FMO) Theory and Conceptual Density Functional Theory Applications

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key approach to understanding chemical reactivity. Similarly, conceptual Density Functional Theory (DFT) provides descriptors like electronegativity, hardness, and the Fukui function to predict reactive sites within a molecule. An analysis of this compound using these theories would identify the likely sites for nucleophilic or electrophilic attack. Despite the utility of these theoretical frameworks, specific applications to this compound, including the energies of its HOMO and LUMO or its conceptual DFT descriptors, have not been reported in the scientific literature.

Emerging Research Frontiers and Future Perspectives

Development of Catalytic Applications of Trimethylsilyl (B98337) Nonafluoropentanoate

The exploration of Trimethylsilyl nonafluoropentanoate in catalysis is a burgeoning field, primarily centered on its role as a source of either the trimethylsilyl group or the nonafluoropentanoyl moiety. Silyl (B83357) esters of perfluorinated carboxylic acids are recognized for their utility in promoting a variety of chemical transformations.

Research in analogous silyl compounds, such as silyl enol ethers and other silyl fluoroalkanoates, has demonstrated their capacity to act as potent reagents in catalytic processes. For instance, cobalt-catalyzed peroxidation of silyl enol ethers showcases the reactivity of the silyl group in forming new chemical bonds. organic-chemistry.org The nonafluoropentanoate component, with its strong electron-withdrawing nature, can influence the reactivity of the silicon center, potentially modulating the catalytic activity in reactions like aldol (B89426) condensations or silylations.

Future research is anticipated to focus on leveraging the Lewis acidity of the silicon atom in this compound, which is enhanced by the electron-withdrawing perfluoroalkyl chain. This could enable its use as a mild and selective catalyst in reactions such as the protection of alcohols or the formation of carbon-carbon bonds. The development of chiral variants of related organocatalysts for asymmetric synthesis further suggests a potential pathway for creating chiral silicon centers, an area of growing importance in synthetic chemistry. nih.gov

Table 1: Potential Catalytic Applications of this compound

| Catalytic Application | Potential Role of this compound | Anticipated Research Direction |

| Lewis Acid Catalysis | Activation of carbonyls and other functional groups. | Development of stereoselective transformations. |

| Silylation Reagent | Transfer of the trimethylsilyl group to various substrates. | Optimization of reaction conditions for efficiency and selectivity. |

| Fluorinated Building Block | Introduction of the nonafluoropentanoyl group. | Exploration in cross-coupling and addition reactions. |

Exploration of Sustainable and Environmentally Benign Methodologies

The drive towards "green chemistry" has spurred research into more sustainable synthetic methods, and fluorinated compounds are a key area of focus due to the persistence of some per- and polyfluoroalkyl substances (PFAS). The use of reagents like this compound is being explored within the context of developing more environmentally benign fluorination and silylation protocols.

One avenue of research is the use of visible-light-driven photocatalysis, which can enable chemical transformations under mild conditions, often without the need for harsh reagents. eurekalert.org The application of such methodologies to the synthesis and reactions of fluorinated compounds is an active area of investigation. nih.gov this compound could potentially be employed in photocatalytic reactions that proceed via radical intermediates, offering a cleaner alternative to traditional methods.

Furthermore, the development of synthetic routes that are more atom-economical and generate less waste is a critical aspect of sustainable chemistry. The reactivity of this compound allows for its potential use in reactions that proceed with high efficiency and selectivity, thereby minimizing the formation of byproducts.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. nih.govnih.gov The integration of silylating agents and other reactive compounds into flow chemistry setups is a significant trend in modern synthetic chemistry. capes.gov.br

The properties of this compound make it a candidate for use in flow chemistry systems. Its liquid nature and potential for high reactivity under controlled conditions are well-suited for continuous processing. Automated synthesis platforms, which can rapidly screen reaction conditions and synthesize libraries of compounds, are increasingly being used in drug discovery and materials science. sigmaaldrich.comsyrris.comchemspeed.com The use of this compound as a reagent in such automated systems could accelerate the discovery of new molecules with desirable properties. These platforms can systematically vary parameters like temperature, pressure, and reagent ratios to optimize synthetic outcomes. nih.govresearchgate.net

Table 2: Advantages of Using this compound in Flow Chemistry

| Feature | Advantage in Flow Chemistry |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Precise Control | Accurate control over reaction time, temperature, and stoichiometry leads to cleaner reactions and higher yields. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Amenable to integration with automated platforms for high-throughput screening and optimization. nih.gov |

Potential in Materials Science and Polymer Chemistry through Perfluorinated Building Blocks

Perfluorinated compounds are of immense interest in materials science and polymer chemistry due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. youtube.com this compound can serve as a valuable building block for the introduction of perfluorinated moieties into polymers and other materials. kaust.edu.sa

The nonafluoropentyl chain can be incorporated into polymer backbones or as side chains to create fluorinated polymers with tailored properties. researchgate.net For example, polymers containing such fluorinated segments are explored for applications in coatings, membranes for gas separation, and as components in advanced electronic devices. The synthesis of polymers with pentafluorophenyl esters has been shown to be a versatile method for creating functional materials. researchgate.net While not a direct analogue, this highlights the utility of activated esters in polymer synthesis.

Future research will likely focus on the polymerization of monomers derived from or incorporating the nonafluoropentanoate group. The resulting polymers could exhibit desirable properties such as hydrophobicity, oleophobicity, and high gas permeability, making them suitable for a range of high-performance applications. kaust.edu.sa

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Trimethylsilyl nonafluoropentanoate in laboratory settings?

- Methodological Answer : The synthesis typically involves reacting nonafluoropentanoic acid with trimethylsilyl chloride (TMSCl) under anhydrous conditions. A base like triethylamine (Et₃N) is used to neutralize HCl byproducts. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 48–72 hours, followed by purification via column chromatography to isolate the product . Key parameters include moisture-free solvents and inert atmospheres to prevent hydrolysis.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used to enhance volatility and detection sensitivity. Derivatization agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to stabilize polar functional groups prior to analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with deuterated solvents (e.g., CD₃OD) ensuring accurate peak resolution .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use nitrile gloves, chemical safety goggles, and fume hoods to avoid inhalation or skin contact. Store the compound in sealed containers under inert gas (e.g., argon) to prevent moisture-induced degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the stability and purity of this compound during synthesis?

- Methodological Answer : Solvent polarity (e.g., THF vs. dichloromethane) and temperature significantly affect reaction kinetics. For example, THF’s moderate polarity facilitates better solubility of intermediates, while elevated temperatures (>40°C) may accelerate side reactions. Monitoring via thin-layer chromatography (TLC) at 12-hour intervals ensures reaction progression and minimizes byproduct formation . Post-synthesis, molecular sieves (3Å) can be added to storage containers to absorb residual moisture .

Q. How can researchers resolve discrepancies in quantitative GC-MS data for TMS-derivatized metabolites?

- Methodological Answer : Contradictions often arise from incomplete derivatization or matrix interference. To mitigate this:

- Use internal standards (e.g., deuterated analogs) to normalize signal variability .

- Optimize derivatization time (30–60 minutes at 60°C) and validate with parallel techniques like LC-MS/MS .

- Perform principal component analysis (PCA) to distinguish technical artifacts from biological variation in metabolomic datasets .

Q. What strategies improve the detection limits of this compound in complex biological matrices?

- Methodological Answer : Pre-concentration via solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) enhances sensitivity. For GC-MS, splitless injection modes and selective ion monitoring (SIM) reduce background noise. In metabolomics, combining TMS derivatization with high-resolution mass spectrometry (HRMS) improves mass accuracy for low-abundance analytes .

Q. How does α-substitution in precursor molecules affect the reactivity of this compound in dimerization reactions?

- Methodological Answer : Steric hindrance from α-methyl groups can alter dimerization pathways. For example, bulky substituents may favor endo-transition states, leading to distinct regioisomers. Kinetic studies using ¹⁹F NMR or time-resolved IR spectroscopy can track intermediate formation and validate computational models (e.g., DFT calculations) .

Data Contradiction Analysis

Q. Why do studies report varying yields of this compound under similar synthetic conditions?

- Methodological Answer : Discrepancies often stem from trace moisture levels or differences in base strength (e.g., Et₃N vs. pyridine). For reproducibility:

- Standardize solvent drying methods (e.g., distillation over CaH₂).

- Quantify residual water via Karl Fischer titration before reactions .

- Compare yields using controlled experiments with incremental base concentrations.

Methodological Recommendations

- Derivatization Optimization : For GC-MS, use BSTFA with 1% trimethylchlorosilane (TMCS) to ensure complete silylation of hydroxyl and carboxyl groups .

- Storage Stability : Store this compound at –20°C under argon, with periodic NMR checks for hydrolysis (e.g., new peaks near δ 0.1 ppm indicate TMS group loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.